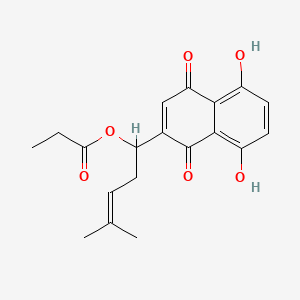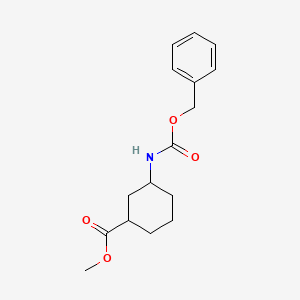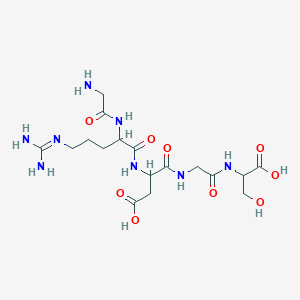![molecular formula C12H15IN4O4 B12105750 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)
4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential biological activities and applications in medicinal chemistry.
準備方法
The synthesis of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps. One of the key steps is the Vorbrüggen glycosylation, where 5-iodo-pyrrolo[2,3-d]pyrimidine is glycosylated with 5-deoxy-1,2-O-diacetyl-3-O-benzoyl-D-xylofuranose . The overall yield of this synthesis is approximately 28% on a 10 g scale . The reaction conditions typically involve the use of silylated nucleobases and oxonium intermediates .
化学反応の分析
5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Glycosylation Reactions: As mentioned, the compound is synthesized through glycosylation reactions involving silylated nucleobases and oxonium intermediates.
科学的研究の応用
Medicinal Chemistry: It has shown significant biological activities, including the inhibition of cell division in fertilized sea urchin eggs at low concentrations. This makes it a potential lead for the development of new insecticides and other therapeutic agents.
Biological Research: The compound’s ability to inhibit cell division makes it useful in studies related to cell cycle regulation and cancer research.
作用機序
The mechanism of action of 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the inhibition of cell division and other cellular processes . The compound targets nucleic acid synthesis pathways and interacts with enzymes involved in these processes .
類似化合物との比較
Similar compounds include:
5-Iodotubercidin: Another nucleoside analog with similar biological activities, including the inhibition of adenosine kinase.
5-Iodo-2’-deoxyuridine: A pyrimidine nucleoside analog used as an antiviral agent.
1-(2-Deoxy-β-D-ribofuranosyl)-5-iodouracil: Another nucleoside analog with antiviral properties.
Compared to these compounds, 5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structure and the presence of the 2-C-methyl-beta-D-ribofuranosyl moiety, which may confer distinct biological activities and applications .
特性
分子式 |
C12H15IN4O4 |
|---|---|
分子量 |
406.18 g/mol |
IUPAC名 |
2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H15IN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16) |
InChIキー |
VDPOJGOZLKLNFY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine](/img/structure/B12105667.png)



![Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one](/img/structure/B12105687.png)

![1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine](/img/structure/B12105696.png)
![13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12105705.png)

![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)


![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)

